molecular formula C7H4BrClF3NO B1409660 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline CAS No. 1805139-11-0

5-Bromo-4-chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1409660
CAS No.: 1805139-11-0
M. Wt: 290.46 g/mol
InChI Key: ZSYLBRLEVDOCRL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(trifluoromethoxy)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 2-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized processes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the synthesis and reduce production costs. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The aniline group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of aminobenzenes.

Scientific Research Applications

5-Bromo-4-chloro-2-(trifluoromethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethoxy)aniline
  • 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness: 5-Bromo-4-chloro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethoxy group, makes it a versatile intermediate in organic synthesis, offering multiple sites for further functionalization.

Properties

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-5(13)6(2-4(3)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYLBRLEVDOCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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